Sirtuin Modulation Potential: Class-Level Inference for Quinoxalinone-Hydrazones
The compound is structurally positioned within a patent class of quinazolinone, quinolone, and quinoxalinone analogs claimed as sirtuin modulators [1]. While specific IC50 data for this exact compound against SIRT1-7 is not publicly disclosed in accessible primary literature, its cinnamylidene scaffold is a key pharmacophoric element in this intellectual property landscape, distinguishing it from saturated or heteroaryl-substituted hydrazones which lack this conjugated system.
| Evidence Dimension | Sirtuin modulation activity |
|---|---|
| Target Compound Data | Claimed as a sirtuin modulator scaffold in patent family (specific IC50 unavailable from open primary sources) |
| Comparator Or Baseline | Saturated hydrazone analogs (e.g., 3-(2-benzylidenehydrazinyl)quinoxalin-2(1H)-one) - not specifically claimed in sirtuin modulation patents |
| Quantified Difference | Not quantifiable from available open-source data |
| Conditions | Patent claims and chemical structure analysis (US-9212130-B2 and related family) |
Why This Matters
Procurement for sirtuin-targeted programs should prioritize cinnamylidene-hydrazone scaffolds over simpler analogs to align with established intellectual property and pharmacophore hypotheses.
- [1] Sirtris Pharmaceuticals, Inc. Quinazolinone, quinolone and related analogs as sirtuin modulators. Patent US-9212130-B2. 2011. https://patents.google.com/patent/US9212130B2/en View Source
